![molecular formula C13H19O2PS3 B12541003 Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester CAS No. 651727-32-1](/img/structure/B12541003.png)
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester is a chemical compound with the molecular formula C13H19O2PS3 It is known for its unique structure, which includes a phosphinothioyl group and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester typically involves the reaction of propanoic acid derivatives with bis(ethylthio)phosphinothioyl chloride and phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl esters.
Applications De Recherche Scientifique
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, phenyl ester: Lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.
Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester: Similar structure but with different oxidation states of the phosphorus atom.
Uniqueness
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester is unique due to the presence of both the phosphinothioyl group and the phenyl ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
651727-32-1 |
|---|---|
Formule moléculaire |
C13H19O2PS3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
phenyl 3-bis(ethylsulfanyl)phosphinothioylpropanoate |
InChI |
InChI=1S/C13H19O2PS3/c1-3-18-16(17,19-4-2)11-10-13(14)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
NQZXOOMUCIXDEP-UHFFFAOYSA-N |
SMILES canonique |
CCSP(=S)(CCC(=O)OC1=CC=CC=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
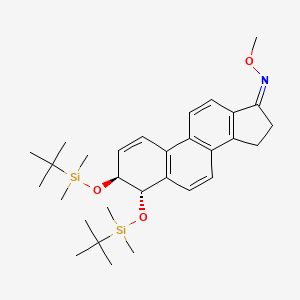
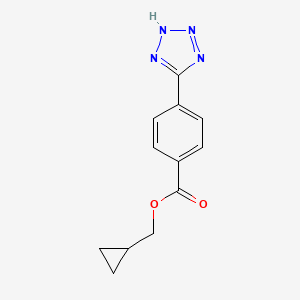
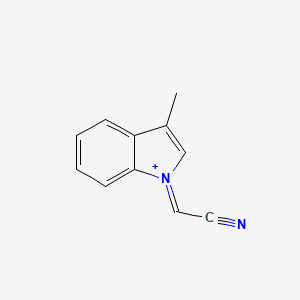

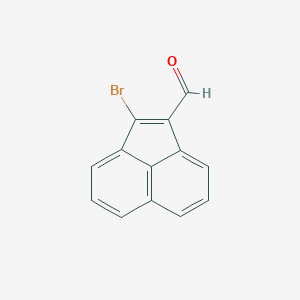
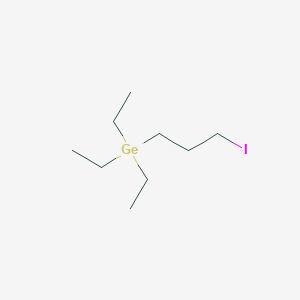
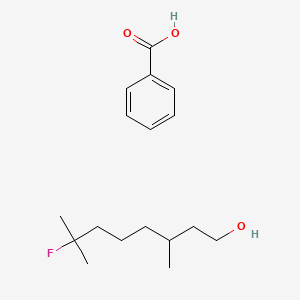
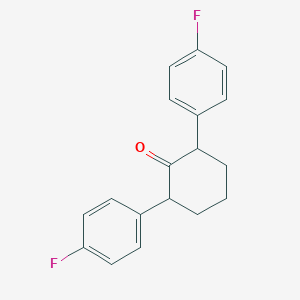
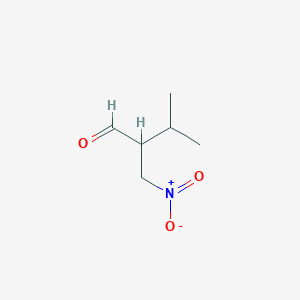
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
